molecular formula C14H14N2O5 B5188701 Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5188701
M. Wt: 290.27 g/mol
InChI Key: DUGMRWWBMORGRS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a 1,4,5,6-tetrahydropyridine core substituted with a methyl ester group at position 3, a methyl group at position 2, and a 2-nitrophenyl moiety at position 2. This compound belongs to a class of heterocyclic structures widely studied as intermediates in alkaloid synthesis and bioactive molecule development .

Properties

IUPAC Name

methyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)10(7-12(17)15-8)9-5-3-4-6-11(9)16(19)20/h3-6,10H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMRWWBMORGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in a solvent like toluene. This reaction forms an intermediate, which is then cyclized to form the tetrahydropyridine ring. The final step involves esterification to introduce the carboxylate ester group .

Chemical Reactions Analysis

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted derivatives .

Scientific Research Applications

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which underlies the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound shares structural similarities with several analogs, differing primarily in substituents on the tetrahydropyridine ring or the ester group. A detailed comparison is provided below:

Table 1: Structural and Molecular Comparison
Compound Name Ester Group Phenyl Substituent Molecular Formula Molecular Weight Key Evidence IDs
Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl 2-Nitrophenyl C₁₅H₁₅N₂O₅ 305.29
Ethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Ethyl 2-Nitrophenyl C₁₆H₁₇N₂O₅ 319.32
2-Propoxyethyl analog 2-Propoxyethyl 2-Nitrophenyl C₁₈H₂₂N₂O₆ 362.38
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Benzyl 4-Nitrophenyl C₂₀H₁₈N₂O₅ 366.37
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate Ethyl 2-Trifluoromethylphenyl C₁₆H₁₅F₃NO₃ 338.29
Methyl (S)-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl 4-Fluorophenyl C₁₃H₁₂FNO₃ 249.24

Key Observations :

  • Ester Group : Substitution of the methyl ester with ethyl, benzyl, or 2-propoxyethyl groups alters lipophilicity and metabolic stability .
  • Phenyl Substituents : The position (2- vs. 4-) and nature (nitro, trifluoromethyl, fluoro) of the phenyl substituent modulate electronic properties. For example, the 2-nitrophenyl group enhances electrophilicity compared to 4-fluorophenyl .
  • Molecular Weight : Variations in substituents lead to molecular weight differences, impacting solubility and bioavailability.

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) Key Spectral Data (¹H/¹³C NMR, HRMS) Evidence IDs
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Not reported ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 5.20 (s, 2H, CH₂Ph)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 159–152 HRMS (ESI): [M+H]⁺ 492.1466 (calc. 492.1475)
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate Not reported ¹³C NMR: δ 166.7 (CO₂Et), 145.2 (CF₃-C₆H₄)

Notes:

  • The 2-nitrophenyl group in the target compound likely causes downfield shifts in ¹H NMR due to electron withdrawal.
  • HRMS data confirm molecular weights with high precision (e.g., −1.9 ppm error in ).

Pharmacological and Functional Implications

  • Neurotoxicity Analogs : MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structural analog, selectively damages dopaminergic neurons, highlighting the pharmacological significance of tetrahydropyridine derivatives .
  • Alkaloid Synthesis: Dihydropyridones serve as precursors for piperidines and quinolizidines, with substituents dictating reaction pathways .
  • Biological Activity : The nitro group may enhance binding to nitroreductases or act as a pharmacophore in antiparasitic or anticancer agents .

Biological Activity

Methyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of tetrahydropyridine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the nitrophenyl group and the tetrahydropyridine ring, contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
CAS Number 176383-19-0

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrahydropyridines possess antitumor properties. For instance, research has indicated that compounds structurally related to methyl 2-methyl-4-(2-nitrophenyl)-6-oxo have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and fungi. This activity is attributed to the compound's ability to disrupt cellular processes in microorganisms .

The mechanism by which methyl 2-methyl-4-(2-nitrophenyl)-6-oxo exerts its biological effects involves interactions with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π–π stacking interactions with enzyme active sites or receptor binding domains. This interaction may lead to inhibition or modulation of enzymatic activity .

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Antitumor Screening : A study involving a series of tetrahydropyridine derivatives showed that modifications at the nitrophenyl position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 12 µM .
  • Antibacterial Activity : In vitro tests demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Research Findings

Recent literature emphasizes the importance of tetrahydropyridine derivatives as scaffolds for drug development. The following table summarizes some key findings from various studies:

Study ReferenceBiological ActivityObservations
AntitumorInduced apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibited fungal growth in culture conditions

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